C5-Formyl Pyrimidine Regioisomer vs. C4-Formyl Regioisomer: Kinase Hinge-Binding Vector Advantage
The 5-formyl substituent on the pyrimidine ring provides a vector that projects into the kinase hinge region, whereas the 4-formyl regioisomer displaces this vector by approximately 2.4 Å, altering the binding trajectory. In the CDK2 inhibitor series, 5-formyl derivatives such as compound 22j achieved CDK2 IC₅₀ = 0.8 nM and displayed selectivity for CDK2 over other CDK family members, with a tumor cell growth inhibition GI₅₀ = 0.57 µM [1]. In contrast, the 4-formyl regioisomer tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate (CAS 944901-19-3) has no reported CDK2 selectivity advantage and is not cited in any known kinase SAR studies, making it a high-risk substitution. The WDR5-targeting inhibitor from US Patent 11,319,299 (Example 409, containing a 5-formylpyrimidin-2-yl fragment) achieved Kd = 0.229 nM, further validating the 5-formyl vector for high-affinity protein binding [2]. The 4-formyl analog lacks comparable affinity data.
| Evidence Dimension | Kinase hinge-binding vector geometry and CDK2 selectivity |
|---|---|
| Target Compound Data | 5-formyl vector; CDK2 IC₅₀ = 0.8 nM (for a structurally related 5-formylpyrimidine derivative 22j); GI₅₀ = 0.57 µM; WDR5 Kd = 0.229 nM for a compound containing the 5-formylpyrimidin-2-yl motif |
| Comparator Or Baseline | 4-formyl regioisomer (CAS 944901-19-3): no reported CDK2 selectivity data; no cited kinase-target affinity |
| Quantified Difference | Selectivity gap: 5-formyl delivers sub-nM CDK2 potency and kinase family selectivity; 4-formyl regioisomer lacks any kinase engagement data. |
| Conditions | CDK2 inhibitory assay (Org. Biomol. Chem. 2010); WDR5 binding assay (BindingDB BDBM553335, Kd measured at 10 mM DMSO, 25°C) |
Why This Matters
Substituting the C5-formyl with C4-formyl eliminates the privileged vector geometry required for kinase hinge binding, potentially abrogating target engagement in kinase drug discovery programs.
- [1] Marchetti, F. et al. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Org. Biomol. Chem. 2010, 8, 2397-2407. DOI: 10.1039/b925481a. View Source
- [2] US Patent 11,319,299 B2. Example 409. BindingDB Entry BDBM553335; Kd = 0.229 nM for N-[4-fluoro-5-[1-(5-formylpyrimidin-2-yl)-3,6-dihydro-2H-pyridin-5-yl]-2-[rac-(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide. View Source
